5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid
Overview
Description
5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is a boronic acid derivative with the molecular formula C9H11BClFO3 and a molecular weight of 232.44 g/mol . Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
The synthesis of 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common route to organoborane reagents, where a B-H bond is added over an alkene or alkyne to give the corresponding alkyl or alkenylborane . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid to a boronic ester or boronate.
Reduction: Reduction reactions can be used to modify the functional groups attached to the boronic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by another nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid involves its interaction with molecular targets such as enzymes. Boronic acids form reversible covalent bonds with the active site of serine proteases, inhibiting their activity. This interaction can disrupt the enzyme’s function, leading to various biological effects .
Comparison with Similar Compounds
5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid can be compared with other similar compounds such as:
5-Fluoro-2-isopropoxyphenylboronic acid: This compound has a similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-2-isopropoxyphenylboronic acid: This compound lacks the fluorine atom, which can influence its chemical properties and applications.
The presence of both chlorine and fluorine atoms in this compound makes it unique, potentially offering a distinct set of reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(5-chloro-2-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5,13-14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPKFAWGRCUCJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC(C)C)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180864 | |
Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-37-4 | |
Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(1-methylethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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